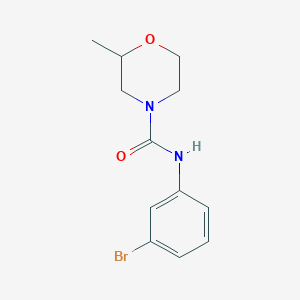
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMPP is a small molecule that has a unique chemical structure, which makes it an attractive candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it is believed that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone works by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. Additionally, in vivo studies have shown that (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments is its high purity and stability. (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is also relatively easy to synthesize, which makes it a cost-effective option for research studies. However, one limitation of using (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is that its mechanism of action is not fully understood, which may limit its potential applications in certain research studies.
Orientations Futures
There are several potential future directions for research on (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One area of interest is the development of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone as a potential cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone and its potential applications in various research fields. Other potential future directions include the development of new synthetic methods for (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone and the investigation of its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone can be synthesized using a variety of methods, including the reaction of (1-phenylpyrazol-4-yl)methanone with 3-methylmorpholine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been used in a wide range of scientific research studies, including studies on cancer, inflammation, and neurological disorders. (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. Additionally, (3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment.
Propriétés
IUPAC Name |
(3-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-11-20-8-7-17(12)15(19)13-9-16-18(10-13)14-5-3-2-4-6-14/h2-6,9-10,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXTBZVHPPGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

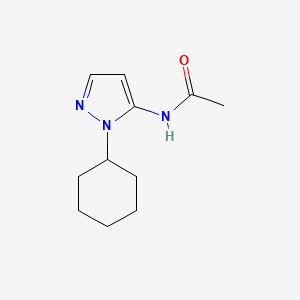
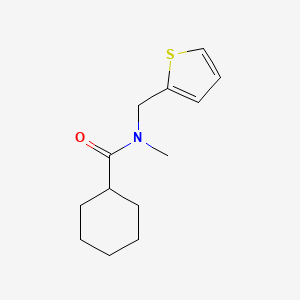



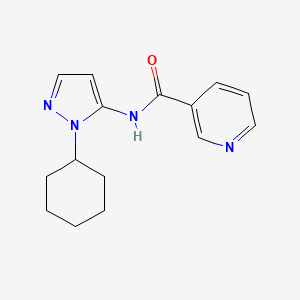
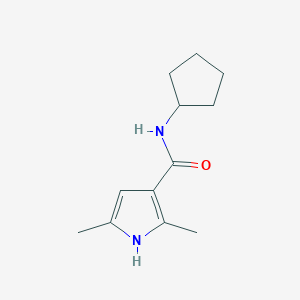
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)


![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)
